L-Homocysteic acid

描述

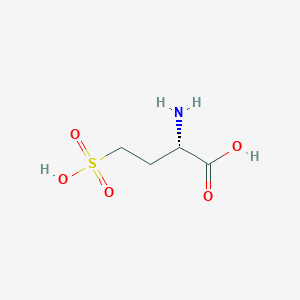

L-Homocysteic acid (L-HCA, C₄H₉NO₅S) is an endogenous sulfur-containing excitatory amino acid analog of L-glutamate. It acts as a potent agonist of N-methyl-D-aspartate (NMDA) receptors, mediating excitatory neurotransmission and neurotoxicity . Structurally, L-HCA features a sulfonic acid group (-SO₃H) and a four-carbon backbone, distinguishing it from glutamate (five carbons) and homocysteine (thiol-containing precursor). L-HCA is implicated in neurodegenerative disorders (e.g., Alzheimer’s disease), neuroinflammation, and metabolic dysregulation . Its levels in biological fluids (e.g., plasma, saliva) are measured via ELISA or metabolomics techniques .

准备方法

Oxidation of Homocystine with Aqueous Bromine

The classical approach to synthesizing L-HCA involves the oxidation of homocystine, a dimer of homocysteine, using aqueous bromine . This method capitalizes on the reactivity of bromine as a strong oxidizing agent to convert the thioether groups of homocystine into sulfonic acid moieties.

Reaction Mechanism and Conditions

Homocystine undergoes oxidation in an aqueous bromine solution, where bromine acts as an electrophilic agent. The reaction proceeds via a two-step mechanism:

-

Disulfide Bond Cleavage : Bromine cleaves the disulfide bond (-S-S-) of homocystine, generating two equivalents of homocysteine.

-

Sulfonic Acid Formation : Subsequent oxidation of the thiol (-SH) groups in homocysteine yields the sulfonic acid (-SO3H) functionality, resulting in L-HCA.

The reaction is typically conducted at room temperature (20–25°C) under acidic conditions (pH 2–3) to stabilize the intermediate species. Excess bromine is neutralized post-reaction using sodium thiosulfate to prevent over-oxidation.

Procedural Details and Yield Optimization

Key parameters influencing yield include bromine concentration, reaction time, and pH control. A representative protocol involves:

-

Dissolving homocystine (10 g, 0.03 mol) in 200 mL of deionized water.

-

Adding aqueous bromine (5% w/v) dropwise until a persistent orange coloration is observed.

-

Stirring for 24 hours, followed by neutralization with 10% sodium thiosulfate.

-

Purification via recrystallization from ethanol-water (1:1 v/v) yields L-HCA with a reported purity of ≥95% .

Table 1: Optimization of Bromine Oxidation Parameters

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Bromine Concentration | 5–7% w/v | Maximizes oxidation without side products |

| Reaction Time | 18–24 hours | Ensures complete conversion |

| pH | 2–3 | Prevents decomposition of intermediates |

Solid-Phase Peptide Synthesis (SPPS) with Fmoc Protection

Recent advancements in peptide chemistry have enabled the incorporation of L-HCA into synthetic peptides using Fmoc (fluorenylmethyloxycarbonyl) protection strategies . This method is particularly valuable for producing L-HCA-containing peptides for neuropharmacological studies.

Synthesis of Fmoc-Protected L-HCA

The protocol involves functionalizing L-HCA with an Fmoc group to enhance solubility and prevent unwanted side reactions during peptide elongation :

-

Reagents :

-

L-HCA (100 mg, 0.55 mmol)

-

NaOH (55 mg, 1.36 mmol) in H2O (5.5 mL)

-

Fmoc-OSu (200 mg, 0.6 mmol) in dioxane (5.5 mL)

-

-

Procedure :

-

L-HCA and NaOH are dissolved in ice-cold water.

-

Fmoc-OSu in dioxane is added, and the mixture is stirred for 4 hours at room temperature.

-

The solution is lyophilized and purified via reverse-phase chromatography (C18 column, MeCN/H2O gradient).

-

-

Yield : 68% (150 mg), with ≥98% purity confirmed by NMR and ESI-MS .

Table 2: Characterization Data for Fmoc-L-HCA

| Parameter | Value |

|---|---|

| [α]D20 | +3.4 (c 0.45, CHCl3:MeOH 10:1) |

| 1H NMR (DMSO-d6) | δ 7.89 (d, 2H), 4.30–4.16 (m, 3H), 2.53 (t, 2H) |

| ESI-MS (m/z) | 406.2 [M+H]+ |

Application in Peptide Synthesis

Fmoc-L-HCA is coupled to resin-bound peptides using standard SPPS protocols. For example, in the synthesis of neuroactive peptides, Fmoc-L-HCA is activated with HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) and DIEA (N,N-diisopropylethylamine) for incorporation at desired positions .

| Time (h) | Hcy (μM) | L-HCA (μM) |

|---|---|---|

| 0 | 1000 | 0 |

| 3 | 620 | 210 |

| 6 | 290 | 480 |

Analytical Validation of L-HCA

Chromatographic Techniques

-

HPLC : Reverse-phase C18 columns (Mobile phase: 0.1% TFA in H2O/MeCN) achieve baseline separation of L-HCA from homocystine and Hcy .

-

MALDI-TOF MS : Used to detect L-HCA in serum samples with a sensitivity of 64% and specificity of 96.9% at 10 nmol/mL .

Immunochemical Detection

Monoclonal antibodies (McAbs) raised against L-HCA-brain material conjugates enable immunohistochemical localization in neural tissues . Specificity is confirmed via ELISA and absorption tests .

化学反应分析

L-高半胱氨酸会发生各种化学反应,包括:

氧化: 该化合物可以进一步氧化生成磺酸衍生物。

还原: 还原反应可以将 L-高半胱氨酸转化回高半胱氨酸或其他相关化合物。

取代: L-高半胱氨酸中的氨基和羧基可以参与取代反应,形成各种衍生物。

这些反应中常用的试剂包括用于氧化的溴和用于还原的氢气或金属氢化物等还原剂。这些反应形成的主要产物取决于所用条件和试剂。

科学研究应用

Neurotransmission and Excitotoxicity

L-Homocysteic acid is recognized as an endogenous ligand for the N-methyl-D-aspartate (NMDA) receptor, which plays a significant role in excitatory neurotransmission. Research indicates that L-HCA can mimic the neurotoxic effects of NMDA, inducing cytopathological changes in neural tissues. For instance, studies have shown that L-HCA induces a pattern of cytotoxicity in the chick retina similar to NMDA but distinct from other excitatory amino acids like kainic acid . This suggests that L-HCA may be involved in excitotoxic processes associated with neuronal damage.

Implications in Cognitive Disorders

Recent studies have identified L-HCA as a potential biomarker for mild cognitive impairment (MCI), a precursor to Alzheimer's disease (AD). Elevated levels of homocysteic acid in blood samples have been correlated with MCI, indicating its utility as an early diagnostic marker for cognitive decline . Furthermore, the role of L-HCA in AD has been explored, with findings suggesting that it may contribute to intraneuronal amyloid accumulation, a hallmark of the disease .

Research on Animal Models

Animal studies have provided insights into the effects of L-HCA on neural pathways and behavior. For example, experiments involving chemical stimulation with L-HCA in specific brain regions have demonstrated its influence on neuronal activity and reflex responses . Additionally, studies using mouse models have shown that treatment with anti-homocysteic acid antibodies can improve memory performance and reduce neuronal death associated with elevated levels of homocysteine and homocysteic acid .

Potential Therapeutic Applications

The therapeutic potential of targeting L-HCA pathways is being investigated in various contexts:

- Alzheimer's Disease : Given its involvement in amyloid pathology, strategies to modulate L-HCA levels or block its receptors may offer new avenues for AD treatment.

- Cough Reflex Modulation : Research has indicated that L-HCA may influence cough reflex mechanisms through interactions with neural pathways involved in airway sensitivity .

Summary of Findings

The following table summarizes key research findings related to this compound:

作用机制

L-高半胱氨酸主要通过其作为 NMDA 受体激动剂的作用发挥作用 。当它与 NMDA 受体结合时,它会通过允许钙离子流入神经元来触发兴奋性神经传递。这个过程对突触可塑性、学习和记忆至关重要。 L-高半胱氨酸过度激活 NMDA 受体会导致神经毒性和细胞死亡,这就是为什么它也在神经退行性疾病的背景下被研究的原因 .

相似化合物的比较

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

Table 1: Structural and Biochemical Properties

| Compound | Structure | Backbone Length | Functional Group | pKa (37°C) | Key Receptor Interaction |

|---|---|---|---|---|---|

| L-Homocysteic acid | C₄H₉NO₅S | 4 carbons | -SO₃H | 8.8 | NMDA receptor agonist |

| L-Homocysteine (Hcys) | C₄H₉NO₂S | 4 carbons | -SH | 10.0 | NMDA receptor modulator |

| L-Cysteic acid (L-CA) | C₃H₇NO₅S | 3 carbons | -SO₃H | 8.1 | NMDA receptor agonist |

| L-Cysteine sulfinic acid (L-CSA) | C₃H₇NO₄S | 3 carbons | -SO₂H | 8.7 | NMDA receptor modulator |

| L-Glutamate | C₅H₉NO₄ | 5 carbons | -COOH | 4.3 | NMDA receptor agonist |

Key Observations :

- Backbone Length : L-HCA’s four-carbon chain positions it between L-CA (3 carbons) and glutamate (5 carbons), influencing receptor binding kinetics .

- Functional Groups : The sulfonic acid group (-SO₃H) in L-HCA and L-CA confers strong acidity and stability compared to the sulfinic (-SO₂H) and thiol (-SH) groups in L-CSA and Hcys, respectively .

- pKa Differences : L-HCA’s higher pKa (8.8) vs. L-CA (8.1) affects ionization and bioavailability in physiological environments .

Neurotoxic and Receptor Activity

Key Findings :

- L-HCA vs. Glutamate : Both activate NMDA receptors, but L-HCA’s prolonged receptor activation exacerbates calcium-mediated neurotoxicity .

- L-HCA vs. Hcys : Unlike Hcys, which indirectly modulates NMDA receptors via redox stress, L-HCA directly binds and overactivates the receptor, causing excitotoxic neuronal death .

- Species-Specific Effects : In immature rats, L-HCA induces convulsions at lower doses than its D-isomer, highlighting stereospecific neuroactivity .

Metabolic and Disease Associations

Table 3: Disease-Related Alterations in Levels

Key Insights :

- L-HCA in CF and Diabetes : L-HCA levels decrease in CF and CF-related diabetes, suggesting disrupted sulfur metabolism .

- Rheumatoid Arthritis: Lower L-HCA in the "Excess Pattern" (EP) of RA correlates with dysregulated phospholipid and amino acid metabolism .

- Contrast with L-CSA : Elevated L-CSA in acute myocardial infarction contrasts with L-HCA’s reduction in CF, indicating divergent roles in sulfur metabolism .

生物活性

L-Homocysteic acid (L-HCA) is a sulfur-containing amino acid analog of glutamic acid, primarily recognized for its role as an endogenous ligand at the N-methyl-D-aspartate (NMDA) receptor. This compound has garnered significant attention in neurobiology due to its excitotoxic properties and potential implications in neurodegenerative diseases such as Alzheimer's disease (AD).

This compound is classified as an L-alpha-amino acid with a molecular formula of C4H9NO5S. Its chemical structure includes a sulfonic acid group, which contributes to its biological activity. The compound's IUPAC name is (2S)-2-amino-4-sulfobutanoic acid, and it has a CAS Registry Number of 14857-77-3.

| Property | Value |

|---|---|

| Molecular Weight | 183.02 g/mol |

| SMILES | NC@@HC(O)=O |

| InChI Key | VBOQYPQEPHKASR-VKHMYHEASA-N |

L-HCA acts primarily as an agonist of the NMDA receptor, which is crucial for synaptic plasticity and memory function. Research indicates that L-HCA can induce neurotoxicity similar to that caused by NMDA but distinct from other excitatory amino acids like kainic acid. This neurotoxic effect is mediated through calcium-dependent mechanisms that lead to cytopathological changes in neuronal cells .

Neurotoxicity Studies

A significant study demonstrated that L-HCA induces a pattern of cytopathology in the ex vivo chick retina, mirroring NMDA-induced neurotoxicity. Furthermore, known NMDA antagonists effectively block the neurotoxic actions of L-HCA, reinforcing the hypothesis that L-HCA functions as an endogenous NMDA receptor ligand .

Alzheimer's Disease and Cognitive Impairment

Recent findings have linked elevated levels of plasma L-HCA to mild cognitive impairment (MCI) and Alzheimer's disease. A study indicated that plasma HCA concentrations were significantly higher in individuals with MCI compared to healthy controls, suggesting its potential role as an early diagnostic marker for cognitive decline . The sensitivity and specificity of plasma HCA in distinguishing MCI from normal cognition were reported at 95.7% and 70%, respectively.

In animal models, particularly the 3xTg-AD mouse model, increased levels of L-HCA were associated with cognitive deficits and neurodegenerative changes. Treatment with anti-homocysteic acid antibodies was found to mitigate these cognitive impairments and reduce amyloid pathology, suggesting that targeting L-HCA may offer therapeutic benefits in AD .

Case Studies

- Mild Cognitive Impairment Detection : A study involving plasma samples showed that L-HCA levels could effectively differentiate between MCI and normal cognition, highlighting its diagnostic potential in early-stage Alzheimer's pathology .

- Neuroprotective Effects : In a controlled trial with 3xTg-AD mice, administration of anti-homocysteic acid antibodies significantly reduced cognitive decline associated with vitamin B6 deficiency, indicating a protective role against neurodegeneration linked to elevated L-HCA levels .

Summary of Findings

The biological activity of this compound underscores its dual role as both a neurotransmitter and a potential neurotoxin linked to excitotoxicity via NMDA receptor activation. Its association with cognitive impairment and neurodegenerative diseases positions it as a critical target for future research aimed at understanding and potentially mitigating the effects of these conditions.

Table 1: Summary of Neurotoxic Effects

| Agent | Neurotoxic Mechanism | Blocked By |

|---|---|---|

| This compound | NMDA receptor activation | Mg++, D-aminophosphonopentanoate |

| NMDA | Calcium influx leading to cell death | Various NMDA antagonists |

| Kainic Acid | Different pathway | Limited overlap with NMDA blockers |

Table 2: Diagnostic Performance of Plasma HCA

| Condition | Sensitivity (%) | Specificity (%) |

|---|---|---|

| Mild Cognitive Impairment vs Normal Cognition | 95.7 | 70 |

常见问题

Basic Research Questions

Q. What experimental precautions are critical when handling L-HCA in neuropharmacological studies?

L-HCA’s stability and reactivity require strict handling protocols. Use non-sparking tools and avoid static discharge during preparation . Ensure proper ventilation to minimize inhalation risks, and employ personal protective equipment (PPE) for skin/eye contact due to its potential irritant properties . For in vivo microinjection studies, use carbon-filament electrodes and controlled drug barrels to administer L-HCA at concentrations ≤1 mM to avoid nonspecific neuronal activation .

Q. How does L-HCA function as an NMDA receptor agonist, and what are its key pharmacological parameters?

L-HCA binds to NMDA receptors as a competitive glutamate analog with an EC50 of 14 µM, inducing excitatory currents in neuronal cells . Its neurotoxic effects are dose-dependent, making it a tool for modeling glutamate excitotoxicity in neurodegenerative diseases like Alzheimer’s . Note that stereoisomeric differences (e.g., D- vs. L-forms) significantly alter uptake kinetics and neuronal excitation duration, necessitating enantiomer-specific experimental designs .

Q. What cellular and animal models are suitable for studying L-HCA’s role in oxidative stress?

Retinal cells (e.g., rabbit retina macrine cells) are effective for measuring L-HCA-induced acetylcholine release under oxidative conditions . For metabolic studies, murine models of hyperuricemia or gout can be used to analyze L-HCA’s role in sulfur-containing amino acid pathways, with validation via UPLC-QTOF-MS .

Advanced Research Questions

Q. How can conflicting data on L-HCA’s inhibition kinetics in enzyme assays be resolved?

Discrepancies in inhibition constants (e.g., Ki values ranging from 35 to 173 µM for FPGS inhibition) may arise from enzyme source variability (e.g., human vs. bacterial) or assay conditions (e.g., buffer composition) . To reconcile data, perform parallel assays under standardized conditions and validate with competitive vs. mixed inhibition kinetic models .

Q. What methodologies distinguish L-HCA’s effects from other glutamate analogs in complex neural circuits?

Use dual microelectrophoresis to co-administer L-HCA with selective NMDA antagonists (e.g., AP-5) while monitoring neuronal firing patterns in regions like the preBötzinger complex . Pair this with calcium imaging to isolate L-HCA-specific NMDA receptor activation from AMPA/kainate pathways .

Q. How can metabolomic studies address quantification challenges of L-HCA in biological samples?

L-HCA’s low abundance in biofluids requires high-sensitivity techniques like isotope dilution mass spectrometry (ID-MS) with <sup>13</sup>C-labeled internal standards . In COVID-19 metabolomic profiling, L-HCA levels inversely correlated with IL-13, suggesting its role in inflammatory pathways; validate such findings using orthogonal methods like NMR or targeted LC-MS/MS .

Q. What experimental designs mitigate confounding effects of L-HCA’s stereoisomers in receptor studies?

Employ chiral chromatography (e.g., using Crownpak CR(+) columns) to separate D- and L-HCA before functional assays . Compare time-course excitation profiles in hippocampal slices to isolate stereoisomer-specific NMDA receptor activation dynamics .

Q. Methodological Notes

- Data Contradiction Analysis : When comparing L-HCA’s effects across studies, account for species-specific receptor subtypes (e.g., rat vs. human NMDA receptors) and buffer conditions (e.g., Mg<sup>2+</sup> concentration affecting receptor block) .

- Toxicity Profiling : While acute toxicity data are limited, chronic exposure models in neuronal cell lines (e.g., SH-SY5Y) should include viability assays (MTT/LDH) and oxidative stress markers (GSH/GSSG ratios) .

属性

IUPAC Name |

(2S)-2-amino-4-sulfobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO5S/c5-3(4(6)7)1-2-11(8,9)10/h3H,1-2,5H2,(H,6,7)(H,8,9,10)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBOQYPQEPHKASR-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)O)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CS(=O)(=O)O)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101020602 | |

| Record name | (2S)-2-Amino-4-sulfobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101020602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | L-Homocysteic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002205 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

14857-77-3 | |

| Record name | Homocysteic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14857-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Homocysteic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014857773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S)-2-Amino-4-sulfobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101020602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-HOMOCYSTEIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YW13F86W9W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | L-Homocysteic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002205 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

261 °C | |

| Record name | L-Homocysteic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002205 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。